2-Sulfamoylimino-imidazolidine

Description

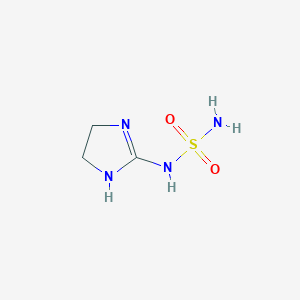

2-Sulfamoylimino-imidazolidine is a heterocyclic compound characterized by a five-membered imidazolidine core fused with a sulfamoyl (-SO₂NH₂) group and an imino (=NH) substituent. This structure confers unique physicochemical and pharmacological properties, including antimicrobial activity and enzyme inhibition (e.g., carbonic anhydrase) . Its synthesis typically involves cyclization reactions of sulfamoyl-containing precursors under controlled conditions, as exemplified by methodologies adapted from Godefroi et al. (1972) and Kagthara et al. (1998) .

Properties

CAS No. |

136810-61-2 |

|---|---|

Molecular Formula |

C3H8N4O2S |

Molecular Weight |

164.19 g/mol |

IUPAC Name |

2-(sulfamoylamino)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7) |

InChI Key |

NGBLDKLTVQMVHF-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)NS(=O)(=O)N |

Canonical SMILES |

C1CN=C(N1)NS(=O)(=O)N |

Synonyms |

Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Functional Groups

| Compound | Core Structure | Substituents | Functional Properties | |

|---|---|---|---|---|

| 2-Sulfamoylimino-imidazolidine | Imidazolidine | Sulfamoyl (-SO₂NH₂), imino (=NH) | Enzyme inhibition, antimicrobial | |

| Imidazolinone-based sulfonamides | Imidazolinone (unsaturated) | Sulfonamide (-SO₂NHR), ester groups | Antibacterial, antifungal | |

| Benzimidazole-derived sulfonamides | Benzimidazole (fused benzene) | Arylamide, sulfonamide | Antiviral, antiparasitic | |

| Imidazolidine-containing dipeptides | Imidazolidine + peptide bonds | Amino acid residues (e.g., glycine) | Anti-inflammatory, protease inhibition |

Key Insights :

- The sulfamoyl group in this compound enhances hydrogen-bonding capacity compared to simple sulfonamides, improving target binding in enzyme inhibition .

- Benzimidazole derivatives exhibit greater aromatic stability due to fused benzene rings, which may reduce metabolic degradation compared to imidazolidine-based analogs .

Pharmacological Activity

Table 2: Bioactivity Profiles

| Compound | Antimicrobial Activity (MIC, μg/mL) | Enzyme Inhibition (IC₅₀, nM) | Additional Effects | |

|---|---|---|---|---|

| This compound | E. coli: 12.5; S. aureus: 6.2 | Carbonic anhydrase: 8.3 | Moderate cytotoxicity (HeLa: 25 μM) | |

| Imidazolinone sulfonamides | E. coli: 6.8; C. albicans: 3.9 | Acetylcholinesterase: 15.2 | High solubility in polar solvents | |

| Benzimidazole sulfonamides | P. falciparum: 0.45 | Dihydrofolate reductase: 2.1 | Antimalarial specificity | |

| Imidazolidine dipeptides | Not reported | Caspase-3: 18.7 | Anti-inflammatory (IL-6↓ 40%) |

Key Insights :

- This compound demonstrates broader-spectrum antimicrobial activity than benzimidazole derivatives but lower potency against specific pathogens like Plasmodium .

- Imidazolidine dipeptides lack direct antimicrobial effects but show promise in modulating inflammatory pathways .

Key Insights :

- The synthesis of this compound is less efficient than imidazolinone sulfonamides due to competing side reactions .

- Benzimidazole derivatives face challenges in achieving regioselective sulfonation, limiting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.